molecular formula C13H12BrNO B581105 2-(Benzyloxy)-5-bromo-3-methylpyridine CAS No. 1289270-73-0

2-(Benzyloxy)-5-bromo-3-methylpyridine

Cat. No. B581105
M. Wt: 278.149
InChI Key: IYQUGOYFVFTNMR-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-bromo-3-methylpyridine” is likely a brominated derivative of 2-benzyloxypyridine . The benzyloxy group is a common protecting group in organic chemistry, often used due to its stability and ease of removal .


Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-5-bromo-3-methylpyridine” are not available, similar compounds such as 2-benzyloxypyridine have been synthesized and used as reagents for the synthesis of benzyl ethers and esters .


Chemical Reactions Analysis

The chemical reactivity of “2-(Benzyloxy)-5-bromo-3-methylpyridine” would likely be influenced by the electron-withdrawing bromine atom and the electron-donating benzyloxy and methyl groups. The benzyloxy group could potentially undergo reactions such as cleavage or substitution .

Scientific Research Applications

  • Synthesis of Piperazines and Piperidines : 2-(Benzyloxy)-5-bromo-3-methylpyridine derivatives have been used in the asymmetric synthesis of piperazines and piperidines, which are important scaffolds in medicinal chemistry (Micouin et al., 1994).

  • Benzylation of Alcohols : This compound has been utilized in the benzylation of alcohols, forming benzyl ethers, which are key intermediates in the production of various organic compounds (Poon & Dudley, 2006).

  • Synthesis of Novel Pyridine Derivatives : It has been employed in the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, which are significant in the development of new pharmaceuticals and materials (Ahmad et al., 2017).

  • Synthesis of Schiff Base Compounds : The compound has been used in synthesizing Schiff base compounds, which are known for their application in various fields such as coordination chemistry and catalysis (Wang et al., 2008).

Safety And Hazards

While specific safety data for “2-(Benzyloxy)-5-bromo-3-methylpyridine” is not available, similar compounds may cause skin and eye irritation, and may be harmful if swallowed . Proper protective measures should be taken when handling such compounds.

properties

IUPAC Name

5-bromo-3-methyl-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQUGOYFVFTNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744592
Record name 2-(Benzyloxy)-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-bromo-3-methylpyridine

CAS RN

1289270-73-0
Record name 2-(Benzyloxy)-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
F Fontaine, A Héquet, AS Voisin-Chiret… - European Journal of …, 2015 - Elsevier
In response to the extensive use of antibiotics, bacteria have evolved numerous mechanisms of defense against antimicrobial agents. Among them, extrusion of the antimicrobial agents …
Number of citations: 49 www.sciencedirect.com

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